molecular formula C13H22ClNO2 B1491170 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2098085-33-5

3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No. B1491170
CAS RN: 2098085-33-5
M. Wt: 259.77 g/mol
InChI Key: NGYTWFLVYSVRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, also known as 3-Chloro-1-PMAA, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the azaspirocyclic family of compounds, and its structure is composed of a three-membered ring, four methyl groups, and a chlorine atom. 3-Chloro-1-PMAA has been studied extensively due to its unique properties and potential applications in a variety of fields, including biochemistry and physiology.

Scientific Research Applications

3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA has been studied extensively due to its unique properties and potential applications in a variety of fields. It has been used as a reagent in organic synthesis, as a catalyst in the cyclization of amino acids, and as a building block for the synthesis of new compounds. It has also been used in the synthesis of chiral drugs, and as a precursor for the synthesis of biologically active compounds. In addition, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA has been used to study the mechanism of action of various drugs, and to investigate the structure-activity relationships of various compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is not well understood, but it is believed to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It is thought to interact with these targets by forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. In addition, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is known to interact with the active sites of enzymes, and it is thought to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA have not been extensively studied, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of certain enzymes, and it is thought to interact with various biological targets, including receptors and other proteins. In addition, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is known to have anti-inflammatory and anti-bacterial effects, and it is believed to have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA in laboratory experiments has a number of advantages and limitations. One of the main advantages is its ease of synthesis, which allows for the rapid and efficient production of the compound. In addition, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is relatively stable and can be stored for extended periods of time without degrading. On the other hand, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is a relatively potent compound and should be handled with caution in the laboratory.

Future Directions

The potential applications of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA are numerous, and there are many future directions for research. One potential direction is to further investigate the mechanism of action of the compound, as this could lead to the development of new drugs and therapies. In addition, further research could be done to explore the potential applications of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA in the treatment of various diseases, such as cancer and cardiovascular disease. Finally, research could be done to explore the potential use of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA as a building block for the synthesis of new compounds.

properties

IUPAC Name

3-chloro-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-17-9-11-8-15(12(16)4-7-14)10-13(11)5-2-3-6-13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYTWFLVYSVRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCCC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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